1-(Phenylsulfonyl)pyrrolidine
Overview
Description
“1-(Phenylsulfonyl)pyrrolidine” is a compound with the molecular formula C10H13NO2S . It is also known by other synonyms such as “1-(benzenesulfonyl)pyrrolidine” and "(Pyrrolidinyl)(phenyl)sulfone" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a phenylsulfonyl group .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 211.28 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .
Scientific Research Applications
Catalytic Asymmetric Procedures
- 1-(Phenylsulfonyl)pyrrolidine derivatives have been synthesized through Cu-catalyzed asymmetric 1,3-dipolar cycloaddition procedures. These procedures demonstrate high regio-, diastereo-, and enantioselectivity, with a notable shift in selectivity based on the type of ligand used in the process (Robles‐Machín et al., 2010).
Synthesis Methods
- Acid-catalyzed reactions have been utilized for the formation of new 1-(arylsulfonyl)pyrrolidines, offering a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
- (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, has been shown to be an efficient organocatalyst for asymmetric Michael addition, synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Electrochemical Studies
- 1-(Phenylsulfonyl)pyrrole and its derivatives have been investigated electrochemically. The study focused on the electron transfer rate constants and the lifetimes of the radical-cations resulting from oxidation, which were found to be less than 1 ms (Narula & Noftle, 1999).
Structural Analysis
- The structure of the indole and pyrrolidine ring systems in 2-(4-Methoxybenzyl)-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole has been analyzed, revealing coplanar arrangements and characteristic angles between different groups in the compound (Kishbaugh et al., 2007).
Antimicrobial Activity
- 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones have been synthesized and screened for their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values of these compounds were found to be in the range of 0.09-1.0 mg, indicating potential antimicrobial applications (Zareef et al., 2008).
Additional Synthesis Applications
- Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been developed, leading to the synthesis of various sulfonamide derivatives (Janosik et al., 2006).
- Palladium-catalyzed decarboxylative Suzuki and Heck couplings have been used to synthesize 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, demonstrating the utility of this compound derivatives in complex organic syntheses (Suresh et al., 2013).
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWRVRWIXRRDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289055 | |
Record name | 1-(phenylsulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5033-22-7 | |
Record name | 1-(Phenylsulfonyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5033-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylsulfonyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5033-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(phenylsulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the target of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE and how does the 1-(Phenylsulfonyl)pyrrolidine moiety contribute to this interaction?
A1: The research article focuses on the interaction of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE with mouse cathepsin S. [] While the full structure of the compound is provided, the article itself does not delve into the specific binding interactions or the role of the this compound moiety. Therefore, we cannot ascertain the specific contribution of this moiety to target binding based solely on this research. Further studies exploring structure-activity relationships would be needed to elucidate this information.
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